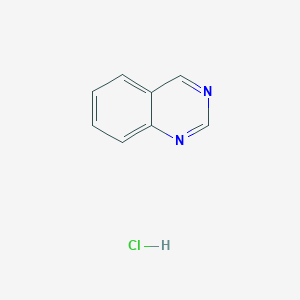






|
REACTION_CXSMILES
|
BrCCOCCO[C:8]1[CH:17]=[C:16]2[C:11]([C:12](N([Cl:28])C3C=CC=CC=3F)(OC)[NH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1>CN1CCNCC1>[ClH:28].[N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:17]=2)[CH:12]=[N:13][CH:14]=1 |f:2.3|
|


|
Name
|
7-(2-(2-bromoethoxy)ethoxy)4-(chloro-2-fluoroanilino)4 methoxyquinazoline
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCOCCOC1=CC=C2C(NC=NC2=C1)(OC)N(C1=C(C=CC=C1)F)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCNCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between ethyl acetate and water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica eluting with methylene chloride/methanol (85/15 followed by 80/20)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The purified solid product was dissolved in methylene chloride/methanol (III)
|
|
Type
|
ADDITION
|
|
Details
|
2.9M ethereal hydrogen chloride was added
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was triturated with ether
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=CN=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54 mg | |
| YIELD: PERCENTYIELD | 28% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |